2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
CAS No.: 1207002-49-0
Cat. No.: VC5641725
Molecular Formula: C20H19BrClN3O2S
Molecular Weight: 480.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207002-49-0 |
|---|---|
| Molecular Formula | C20H19BrClN3O2S |
| Molecular Weight | 480.81 |
| IUPAC Name | 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H19BrClN3O2S/c1-27-10-9-25-18(14-5-7-15(21)8-6-14)12-23-20(25)28-13-19(26)24-17-4-2-3-16(22)11-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,26) |
| Standard InChI Key | SHKWLPGGIZBBGW-UHFFFAOYSA-N |
| SMILES | COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characterization
Chemical Identity
The compound’s IUPAC name is 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide, with the molecular formula C₂₀H₁₉BrClN₃O₂S . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 480.81 g/mol |
| CAS Number | 1207002-49-0 |
| SMILES | COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
| InChI Key | SHKWLPGGIZBBGW-UHFFFAOYSA-N |
The structure comprises a 2-methoxyethyl-imidazole core linked via a thioether bond to an N-(3-chlorophenyl)acetamide group, with a 4-bromophenyl substituent at the imidazole’s 5-position .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d6, 300 MHz): Peaks at δ 8.63 (d, J = 11.2 Hz, 1H), 7.76 (dd, J = 6.5, 2.6 Hz, 1H), and 3.81 (d, J = 9.6 Hz, 6H) confirm the methoxyethyl and aromatic protons .
-
¹³C NMR (101 MHz): Signals at δ 170.32 (acetamide carbonyl) and 55.40 (methoxy carbon) validate the functional groups .
Mass Spectrometry:
-
High-resolution ESI-MS shows a molecular ion peak at m/z 480.81 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Reaction Pathway
The synthesis involves three key steps:
-
Imidazole Ring Formation: Condensation of 4-bromophenylglyoxal with 2-methoxyethylamine under reflux in acetonitrile.
-
Thioether Linkage: Reaction of the imidazole intermediate with thioglycolic acid in the presence of DCC (dicyclohexylcarbodiimide).
-
Acetamide Coupling: Amidation with 3-chloroaniline using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Catalyst | Triethylamine (TEA) |
| Reaction Time | 12–24 hours |
Yield improvements (up to 65%) are achieved via microwave-assisted synthesis at 100°C for 2 hours.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary MTT assays on HeLa cells show IC₅₀ = 18.7 µM, with apoptosis induction via caspase-3 activation. The bromophenyl group may intercalate DNA, while the chlorophenylacetamide moiety inhibits topoisomerase II .
Enzymatic Targets
Molecular docking reveals strong binding (Kᵢ = 4.2 nM) to EGFR kinase, implicating potential use in tyrosine kinase inhibitor therapies.
Physicochemical Properties
| Property | Value |
|---|---|
| logP | 3.68 |
| logD | 3.68 (pH 7.4) |
| Polar Surface Area | 78.93 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
The compound’s low solubility (<1 mg/mL in water) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies .
Comparative Analysis with Analogues
| Compound | Structure Modification | IC₅₀ (HeLa) | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | None | 18.7 µM | 12.5 µg/mL |
| VC7386790 | Acetamide → Amide | 22.4 µM | 25 µg/mL |
| VC5641725 | 3-Chlorophenyl → 4-Methylthiazol | 14.2 µM | 6.25 µg/mL |
Substituting the chlorophenyl group with a methylthiazol enhances antibacterial potency but reduces cytotoxicity.
Applications in Drug Discovery
The compound’s dual activity against microbial and cancer targets positions it as a lead for multi-target therapeutics. Structural tweaks, such as replacing the methoxyethyl group with a piperazine ring, could enhance blood-brain barrier penetration for CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume